molecular formula C8H5BrFN B1336772 4-Bromo-2-fluorobenzyl cyanide CAS No. 114897-91-5

4-Bromo-2-fluorobenzyl cyanide

Cat. No.: B1336772
CAS No.: 114897-91-5
M. Wt: 214.03 g/mol
InChI Key: QLASQEZPJFNZQC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzyl cyanide is an organic compound with the molecular formula C8H5BrFN. It is a colorless crystalline substance with a pungent odor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorobenzyl cyanide typically involves the reaction of 4-bromo-2-fluorotoluene with sodium cyanide in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is carried out at a temperature of around 45°C for approximately 12 hours . The organic phase is then washed with water and distilled to obtain the final product with a purity of 99.1% .

Industrial Production Methods: In an industrial setting, the production process involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzyl cyanides can be formed.

    Oxidation Products: Carboxylic acids and their derivatives.

    Reduction Products: Amines and related compounds.

Scientific Research Applications

4-Bromo-2-fluorobenzyl cyanide has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluorobenzyl cyanide
  • 4-Bromobenzyl cyanide
  • 2-Fluorobenzyl cyanide

Comparison: 4-Bromo-2-fluorobenzyl cyanide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as 4-Fluorobenzyl cyanide and 4-Bromobenzyl cyanide .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLASQEZPJFNZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428296
Record name 4-Bromo-2-fluorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114897-91-5
Record name 4-Bromo-2-fluorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-2-fluorophenyl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-2-fluoro benzyl bromide (1.5 g, 5.6 mmol) in DMF (50 mL) was added sodium cyanide (0.8 g, 16.8 mmol). The reaction was stirred at 90° C. for 1 h, and cooled at rt. After quenching with brine (50 mL) and diluted with EtOAc (100 mL), the EtOAc layer was washed with brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, hexanes:EtOAc 5:1) to afford 4-bromo-2-fluoro benzyl cyanide as yellow solid. MS (ESI) 307 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-fluorobenzylbromide (44.5 g, 166 mmol) in EtOH (118 mL) was added KCN (13.13 g, 182 mmol) and the mixture was stirred at reflux under an argon atmosphere for 18 h. The mixture was allowed to cool and the solvent was concentrated. The residue thus obtained was dissolved in a mixture of EtOAc and H2O and the two phases were separated. The aqueous phase was extracted with EtOAc and the combined organic phases dried and concentrated to a crude product. Purification by chromatography on silica gel (hexane-EtOAc, 10%) afforded the title compound as a reddish oil (30.0 g, 84%).
Quantity
44.5 g
Type
reactant
Reaction Step One
Name
Quantity
13.13 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

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